

2-(4-Fluorophenyl)cyclohexanol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(4-Fluorophenyl)cyclohexanol**

Cat. No.: **B2731477**

[Get Quote](#)

An In-Depth Technical Guide to **2-(4-Fluorophenyl)cyclohexanol** for Advanced Research

Overview and Significance

2-(4-Fluorophenyl)cyclohexanol is a fluorinated organic compound featuring a cyclohexanol ring substituted with a 4-fluorophenyl group. This molecular architecture is of significant interest to researchers and drug development professionals. The incorporation of a fluorine atom into an organic molecule can profoundly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The cyclohexanol scaffold provides a three-dimensional structure that is prevalent in many natural products and pharmacologically active molecules.

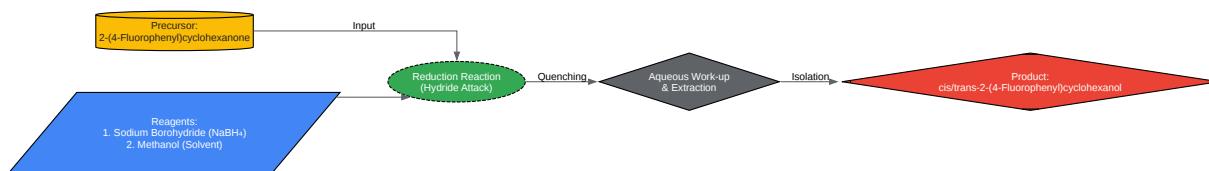
This guide serves as a comprehensive technical resource, detailing the core chemical properties, synthesis, structural analysis, and potential applications of **2-(4-Fluorophenyl)cyclohexanol**, with a focus on its relevance in the field of medicinal chemistry.

Physicochemical and Structural Properties

The fundamental properties of **2-(4-Fluorophenyl)cyclohexanol** are summarized below. These data are critical for experimental design, reaction stoichiometry, and analytical characterization.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₅ FO	[1][2]
Molecular Weight	194.24 g/mol	[1][3]
IUPAC Name	2-(4-fluorophenyl)cyclohexan-1-ol	[1]
CAS Registry Number	851337-37-6	[2][3][4]
Canonical SMILES	C1CCC(C(C1)C2=CC=C(C=C2)F)O	[1]
InChIKey	WOONSTDBFNVLTK-UHFFFAOYSA-N	[1]
Topological Polar Surface Area	20.23 Å ²	[2]
Computed LogP	2.8	[1]

Synthesis and Stereochemistry


The most direct and common laboratory-scale synthesis of **2-(4-Fluorophenyl)cyclohexanol** involves the reduction of the corresponding ketone, 2-(4-fluorophenyl)cyclohexanone.

Synthetic Rationale

The choice of reducing agent is critical as it influences stereoselectivity, yield, and operational simplicity. Sodium borohydride (NaBH₄) is a widely used reagent for this transformation due to its selectivity for ketones and aldehydes, operational safety, and mild reaction conditions. It acts as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon of the ketone. A subsequent protonation step, typically from the solvent (e.g., methanol or ethanol), yields the final alcohol product.

An important consideration in this synthesis is the formation of stereoisomers. The reduction of the prochiral ketone creates two new chiral centers, leading to the potential for four stereoisomers. However, due to the ring structure, these are typically discussed as two diastereomeric pairs: cis and trans. The cis isomer has the hydroxyl and fluorophenyl groups on the same face of the cyclohexyl ring, while the trans isomer has them on opposite faces.

The ratio of these diastereomers is influenced by the steric hindrance around the carbonyl group and the specific reaction conditions, with the trans isomer often being the thermodynamically more stable product.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-(4-Fluorophenyl)cyclohexanol**.

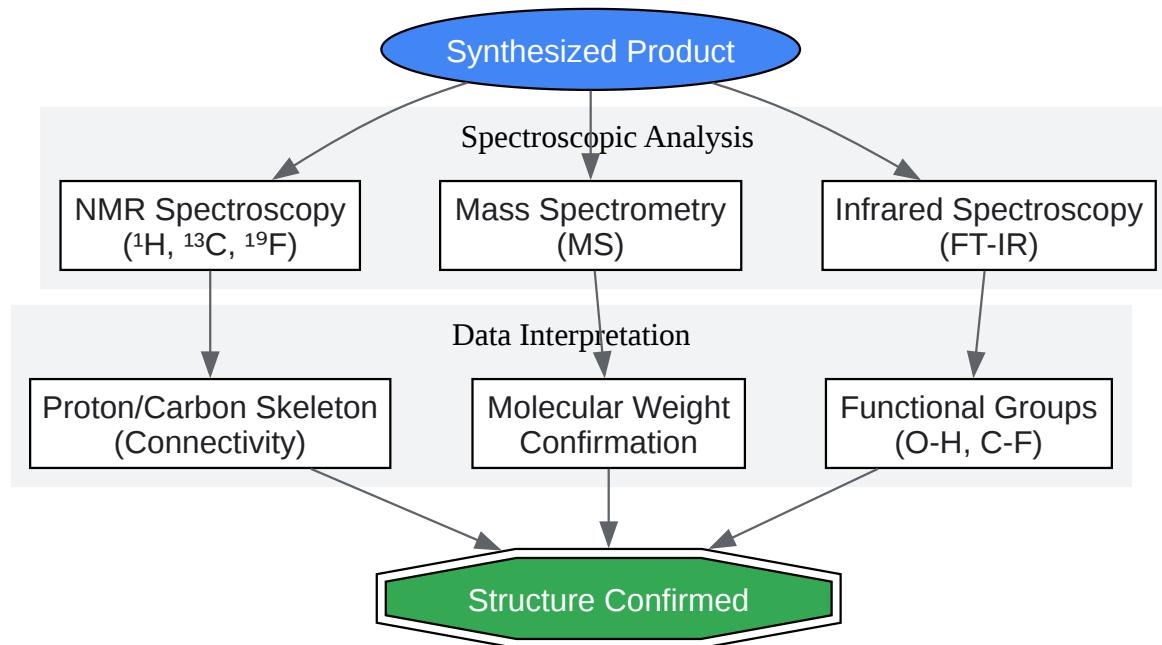
Proposed Synthesis Protocol

This protocol describes a representative method for the reduction of 2-(4-fluorophenyl)cyclohexanone.

Materials:

- 2-(4-fluorophenyl)cyclohexanone (1.0 eq)[\[5\]](#)
- Sodium borohydride (NaBH₄) (1.5 eq)
- Methanol (MeOH), anhydrous
- Deionized water
- Ethyl acetate

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask, magnetic stirrer, ice bath


Procedure:

- Dissolve 2-(4-fluorophenyl)cyclohexanone in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C using an ice-water bath.
- Slowly add sodium borohydride in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
- Once the starting material is consumed, cool the flask again in an ice bath and cautiously quench the reaction by the slow addition of deionized water.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue three times with ethyl acetate.
- Combine the organic layers and wash sequentially with deionized water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The product can be further purified by column chromatography on silica gel if necessary.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized **2-(4-Fluorophenyl)cyclohexanol** is paramount. A combination of spectroscopic methods provides a self-validating system for

structural verification.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the structural characterization of the product.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorophenyl ring (typically in the δ 7.0-7.4 ppm region), a multiplet for the proton attached to the hydroxyl-bearing carbon (CH-OH), and a series of complex multiplets for the remaining cyclohexyl protons.
- ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 12 unique carbon atoms (or fewer if symmetry exists), with characteristic shifts for the aromatic carbons (one directly bonded to fluorine will show a large C-F coupling constant) and the aliphatic carbons of the cyclohexyl ring.
- ¹⁹F NMR Spectroscopy: This analysis will show a singlet (or a narrow multiplet) confirming the presence and chemical environment of the single fluorine atom.

- Infrared (IR) Spectroscopy: A key diagnostic peak will be a broad absorption band in the $3200\text{-}3600\text{ cm}^{-1}$ region, characteristic of the O-H stretching vibration of the alcohol group. A strong band around $1220\text{-}1230\text{ cm}^{-1}$ would correspond to the C-F stretch.
- Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry should show a molecular ion peak (M^+) or a pseudomolecular ion peak ($[M+H]^+$ or $[M+Na]^+$) corresponding to the calculated molecular weight (194.24 g/mol).

Applications in Medicinal Chemistry and Drug Discovery

The **2-(4-Fluorophenyl)cyclohexanol** moiety serves as a valuable building block in the synthesis of more complex molecules for drug discovery. Its structural features are relevant for several reasons:

- Scaffold for Novel Analogs: The cyclohexyl ring provides a non-aromatic, rigid scaffold that can be used to orient substituents in precise three-dimensional space, which is critical for optimizing interactions with biological targets.
- Metabolic Blocking: The fluorine atom at the para-position of the phenyl ring can act as a "metabolic blocker." This position is often susceptible to oxidation by cytochrome P450 enzymes. Substituting a hydrogen atom with a fluorine atom can prevent this metabolic pathway, thereby increasing the half-life and oral bioavailability of a drug candidate.
- Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can enhance membrane permeability. It can also influence the pK_a of nearby functional groups and participate in favorable electrostatic interactions with protein targets.

Structural motifs containing fluorophenyl and cyclohexyl groups are found in various investigational drugs, including inhibitors of targets like MDM2 and phosphodiesterase 4 (PDE4), highlighting the relevance of this scaffold in modern drug development.^{[6][7]}

Safety and Handling

As with any laboratory chemical, proper handling of **2-(4-Fluorophenyl)cyclohexanol** is essential.

- Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][8] It can cause skin and serious eye irritation and may cause respiratory irritation.[9][10]
- GHS Hazard Statements: H302, H312, H315, H319, H332, H335.[1][9]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[8][12] Keep away from heat, sparks, and open flames.[9]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2-(4-Fluorophenyl)cyclohexanol is a synthetically accessible and valuable compound for chemical research and pharmaceutical development. Its core properties, defined by a molecular formula of C₁₂H₁₅FO and a molecular weight of 194.24 g/mol, make it an attractive starting point for library synthesis.[1] The straightforward synthesis via ketone reduction, coupled with its unique stereochemical and electronic properties conferred by the fluorophenyl and cyclohexanol groups, establishes it as a significant building block for creating novel chemical entities with potentially enhanced pharmacological profiles. Proper analytical characterization and adherence to safety protocols are crucial for its effective and safe utilization in a research setting.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20487437, **2-(4-Fluorophenyl)cyclohexanol**.
- Ark Pharma Scientific Limited (n.d.). **2-(4-fluorophenyl)cyclohexanol**. CAS:851337-37-6.
- Sigma-Aldrich (2015). Safety Data Sheet.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 153746509, 2-(4-Fluorophenyl)-2-(methylamino)cyclohexanone.
- Organic Chemistry Portal (n.d.). Synthesis of cyclohexanols.
- CAS Common Chemistry (n.d.). (Perfluorohexyl)ethyl methacrylate.

- Wang, L., et al. (2016). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. *Molecules*, 21(12), 1668.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 102236, 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate.
- World Intellectual Property Organization. (2024). WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75066, Tridecafluorohexylethyl methacrylate.
- Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6"-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2"-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3"-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. *Journal of Medicinal Chemistry*, 60(7), 2819-2839.
- Press, N. J., et al. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). *Journal of Medicinal Chemistry*, 58(17), 6747-6752.
- ResearchGate (2020). Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one.
- U.S. Environmental Protection Agency (n.d.). Cyclohexanol, 2-methoxy-4-propyl- - Substance Details.
- MDPI (n.d.). Special Issue “Advances in Drug Discovery and Synthesis”.
- Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. National Standard Reference Data System, NSRDS-NBS 63.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-(4-Fluorophenyl)cyclohexanol | C12H15FO | CID 20487437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]

- 3. 2-(4-fluorophenyl)cyclohexanol | CAS:851337-37-6 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 4. 2-(4-Fluorophenyl)cyclohexanol - CAS:851337-37-6 - Sunway Pharm Ltd [3wpharm.com]
- 5. 2-(4-fluorophenyl)cyclohexanone synthesis - chemicalbook [chemicalbook.com]
- 6. Discovery of 4-((3'R,4'S,5'R)-6"-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2"-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3"-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. physics.purdue.edu [physics.purdue.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-(4-Fluorophenyl)cyclohexanol molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2731477#2-4-fluorophenyl-cyclohexanol-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com